4-(3,5-Difluorophenyl)Piperidine Hydrochloride
Overview
Description
4-(3,5-Difluorophenyl)Piperidine Hydrochloride is a chemical compound with the molecular formula C11H14ClF2N and a molecular weight of 233.69 g/mol . It is a piperidine derivative characterized by the presence of two fluorine atoms on the phenyl ring. This compound is commonly used in scientific research as a building block in the synthesis of various organic compounds.
Preparation Methods
The synthesis of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride typically involves the reaction of 3,5-difluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-(3,5-Difluorophenyl)Piperidine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines with different substituents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
4-(3,5-Difluorophenyl)Piperidine Hydrochloride is widely used in scientific research for various applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The fluorine atoms enhance its binding affinity and selectivity towards these targets, influencing various biological pathways .
Comparison with Similar Compounds
4-(3,5-Difluorophenyl)Piperidine Hydrochloride can be compared with other similar compounds, such as:
3,3-Difluoropiperidine: Lacks the phenyl ring, resulting in different chemical properties and applications.
4-(Trifluoromethyl)piperidine Hydrochloride: Contains a trifluoromethyl group instead of difluorophenyl, leading to variations in reactivity and biological activity.
4-(3,5-Difluorophenyl)piperidine-4-carbonitrilehydrochloride:
These comparisons highlight the unique structural features and applications of this compound.
Properties
IUPAC Name |
4-(3,5-difluorophenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h5-8,14H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJMPFBDUAVODB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC(=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661379 | |
Record name | 4-(3,5-Difluorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004618-89-6 | |
Record name | 4-(3,5-Difluorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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